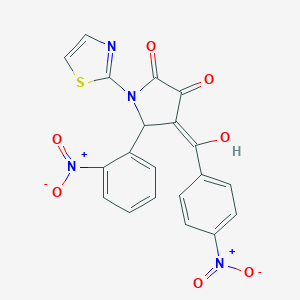![molecular formula C22H26N4O4 B385829 1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline](/img/structure/B385829.png)
1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline is a complex organic compound characterized by its unique structure, which includes isoquinoline and azo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline typically involves multiple steps, including the formation of the isoquinoline core and the azo linkage. The process may start with the synthesis of 6,7-dimethoxy-1-isoquinoline, followed by its functionalization to introduce the methyl and azo groups. Common reagents used in these reactions include dimethoxybenzene derivatives, methylating agents, and azo coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines.
Scientific Research Applications
1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes and receptors, while the azo group can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-isoquinoline: Shares the isoquinoline core but lacks the azo linkage.
4,5-Dimethoxy-phenylazo compounds: Contain the azo group but differ in the aromatic substituents.
Uniqueness
1-[2-(3,3-dimethyl-1-triazenyl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline is unique due to its combination of isoquinoline and azo functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H26N4O4 |
|---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
N-[[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C22H26N4O4/c1-26(2)25-24-17-13-22(30-6)20(28-4)11-15(17)9-18-16-12-21(29-5)19(27-3)10-14(16)7-8-23-18/h7-8,10-13H,9H2,1-6H3 |
InChI Key |
JKXDSDLQMLPPKS-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC |
Canonical SMILES |
CN(C)N=NC1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(dimethylamino)benzylidene]-2-[5-(2-naphthyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B385747.png)
![4a,5,6,7,8,9,10,11,12,13,14,14a-Dodecahydrocyclododeca[b][1,3]dithiolo[4,5-e][1,4]dithiin-2-one](/img/structure/B385750.png)
![1-[4-(4-bromophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B385751.png)
![2-[5-(2-naphthyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-propylidene-1,3-thiazole-4-carbohydrazide](/img/structure/B385752.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B385754.png)
![1-(1,3-benzothiazol-2-yl)-4-[(E)-(cycloheptylimino)methyl]-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B385756.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385757.png)
![2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B385758.png)
![5-[(6-Hydroxy-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl)-pyridin-4-ylmethyl]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B385760.png)
![2-(Dimethylamino)benzo[b]phenazine-6,11-dione](/img/structure/B385761.png)
![2-[(4-chlorobenzoyl)hydrazono]-N,4-diphenyl-1,3-thiazole-3(2H)-carboxamide](/img/structure/B385762.png)
![2-(1,3-benzothiazol-2-yl)-4-[([1,1'-biphenyl]-2-ylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B385763.png)

![N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide](/img/structure/B385767.png)
